(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC13706421
Molecular Formula: C23H24N2O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (4R)-4-benzyl-2-[1-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20-/m1/s1 |
| Standard InChI Key | UWAPKSLVKVQVBT-WOJBJXKFSA-N |
| Isomeric SMILES | C1CC1(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 |
| SMILES | C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
| Canonical SMILES | C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Introduction
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclopropane backbone linked to two oxazole rings, each substituted with a benzyl group. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and catalysis.
Synthesis:
While specific synthesis details for this compound are not readily available, similar compounds often involve the reaction of oxazoles with cyclopropane derivatives under controlled conditions to form the desired bis-oxazole structure.
Applications and Research Findings
Research on (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is limited, but compounds with similar structures are explored for their potential in asymmetric catalysis and as building blocks in organic synthesis.
Potential Applications:
-
Asymmetric Catalysis: Oxazole derivatives are known for their role in chiral ligands, which can be used in asymmetric catalytic reactions.
-
Organic Synthesis: The compound's unique structure makes it a valuable intermediate for synthesizing more complex molecules.
Comparison with Similar Compounds
Other compounds with similar structures include (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), which shares a similar molecular formula but features a cyclopentane backbone instead of cyclopropane .
Comparison Table:
Handling and Safety
Handling of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) requires care due to its chemical nature. While specific safety data for this compound is limited, general precautions for handling organic compounds include wearing protective gear and working in a well-ventilated area.
Safety Precautions:
-
Storage: Store in an inert atmosphere at 2-8°C.
-
Hazards: Potential hazards include irritation and toxicity, similar to other organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume